molecular formula C14H21NO B14826208 3-Cyclopropoxy-4,5-diisopropylpyridine

3-Cyclopropoxy-4,5-diisopropylpyridine

Cat. No.: B14826208
M. Wt: 219.32 g/mol
InChI Key: UTFCGBROAUTKKG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4,5-diisopropylpyridine: is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy and diisopropyl groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4,5-diisopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4,5-diisopropylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropoxy-4,5-diisopropylpyridine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .

Biology and Medicine: In biological and medical research, this compound may be used to develop new pharmaceuticals or to study the interactions of pyridine derivatives with biological targets. Its unique structure makes it a valuable tool for drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4,5-diisopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes or biochemical reactions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Cyclopropoxy-4,5-diisopropylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a distinct compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-cyclopropyloxy-4,5-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)12-7-15-8-13(14(12)10(3)4)16-11-5-6-11/h7-11H,5-6H2,1-4H3

InChI Key

UTFCGBROAUTKKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1C(C)C)OC2CC2

Origin of Product

United States

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